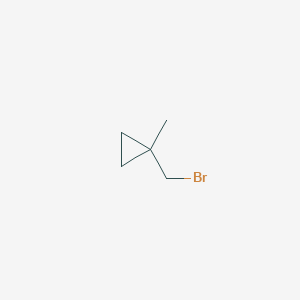

1-(Bromomethyl)-1-methylcyclopropane

Vue d'ensemble

Description

Synthesis Analysis

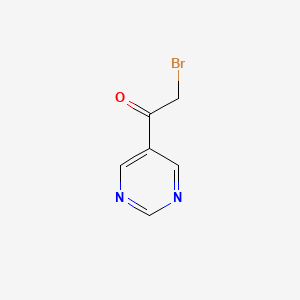

The synthesis pathway for “1-(Bromomethyl)-1-methylcyclopropane” involves the conversion of cyclopropane carboxylic acid to the corresponding alcohol via reduction, followed by bromination of the alcohol using N-bromosuccinimide (NBS) and subsequent deprotection of the resulting bromomethyl cyclopropane intermediate.

Chemical Reactions Analysis

“1-(Bromomethyl)-1-methylcyclopropane” has been used in a variety of scientific research applications, including the synthesis of cyclopropanes, the synthesis of heterocycles, and the synthesis of other organic compounds. It has also been used as an alkylating agent in peptide synthesis, as a reagent in the synthesis of amides, and as a catalyst for the synthesis of polymers.

Applications De Recherche Scientifique

Applications in Horticulture and Agriculture

Controlling Ripening and Senescence in Fruits and Vegetables : 1-Methylcyclopropene (1-MCP), a compound related to 1-(Bromomethyl)-1-methylcyclopropane, has been widely studied for its effects on fruits and vegetables. It acts as an inhibitor of ethylene perception, which is vital in the ripening and senescence processes of many agricultural products. The use of 1-MCP has demonstrated significant improvements in maintaining product quality, particularly in apples, and has potential commercial applications for other fruits and vegetables (Watkins, 2006).

Advancing Knowledge of Ethylene's Role in Plant Development : The research on 1-MCP has not only been limited to practical applications but also contributed to a deeper understanding of ethylene's role in plant ripening and development. This includes insights into ethylene-dependent and independent actions such as fruit softening, color formation, and aroma development (Perkins-Veazie & Blankenship, 2008).

Chemical and Biochemical Research

Electrochemical Carbonylation : Research on derivatives of 1-methylcyclopropane, such as 1-(Bromomethyl)-1-methylcyclopropane, includes studies in electrochemical carbonylation. This involves reactions with NiII ions and CO in specific solvent mixtures, leading to the formation of various stereochemical products. These reactions provide insights into the reactivity and potential applications of these cyclopropane derivatives in synthetic chemistry (Yanilkin et al., 1996).

Palladium-Catalyzed Ring Enlargement : Another significant application is in the field of organic synthesis, particularly in palladium-catalyzed reactions. Studies have shown that methylenecyclopropanes can be converted to cyclobutenes under specific conditions, which is a crucial reaction in organic chemistry and could have implications in the synthesis of various organic compounds (Shi, Liu & Tang, 2006).

Mécanisme D'action

The mechanism of action of “1-(Bromomethyl)-1-methylcyclopropane” is believed to involve the formation of a cyclopropylmethyl bromide anion, which is stabilized by the presence of the methanol solvent. This anion then reacts with the substrate to form the desired product.

Safety and Hazards

Propriétés

IUPAC Name |

1-(bromomethyl)-1-methylcyclopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Br/c1-5(4-6)2-3-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVRZVAZKOTWIEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90558909 | |

| Record name | 1-(Bromomethyl)-1-methylcyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90558909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Bromomethyl)-1-methylcyclopropane | |

CAS RN |

42082-19-9 | |

| Record name | 1-(Bromomethyl)-1-methylcyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90558909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

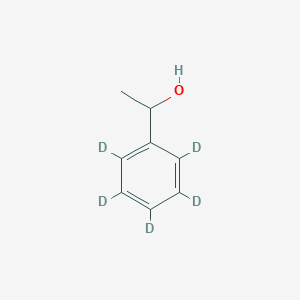

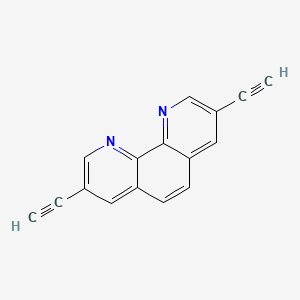

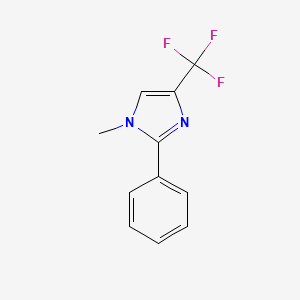

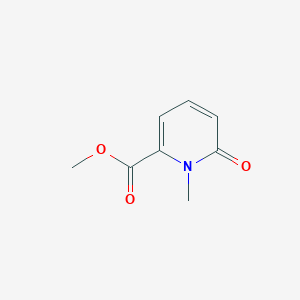

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.